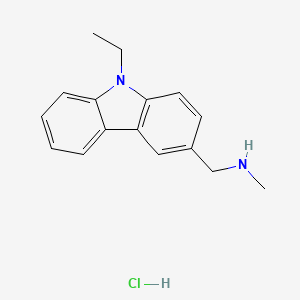

PhiKan 083 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PhiKan 083 hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2 and its molecular weight is 274.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

In Vitro Studies

-

Cell Viability Assays :

- In studies involving Ln229 cells, treatment with PhiKan 083 at a concentration of 125 μM resulted in a 70% reduction in cell viability over 48 hours .

- Additional assays demonstrated that PhiKan 083 exhibits a strong binding affinity for the Y220C mutant p53 protein, with a dissociation constant (Kd) reported at approximately 167 μM .

- Molecular Docking Studies :

- ADMET Analysis :

In Vivo Studies

Currently, there are no reported in vivo studies involving PhiKan 083 hydrochloride. However, ongoing research aims to explore its potential applications in animal models for cancer therapy .

Potential Therapeutic Applications

- Breast Cancer Research :

- Combination Therapies :

Case Studies and Research Insights

Research has highlighted various case studies demonstrating the efficacy of PhiKan 083:

- A study published in Oncogene discussed how stabilizing agents like PhiKan 083 can potentially revert misfolded p53 proteins in breast cancer cells, leading to reduced tumor growth and improved patient outcomes .

- Another research effort focused on screening analogs of PhiKan 083 using molecular docking techniques, identifying compounds with enhanced stability and binding characteristics that may serve as more effective therapeutic agents against p53-related malignancies .

Análisis De Reacciones Químicas

Synthetic Route

The compound is synthesized through a multi-step process involving carbazole derivatives. Key steps include:

-

Carbazole core formation : Initial cyclization reactions generate the carbazole scaffold.

-

Functional group modifications : Substitution reactions introduce ethyl and methyl groups at specific positions (e.g., 3-position methanamine).

-

Purification : Techniques such as recrystallization or chromatography ensure high purity (≥99%) .

Reaction Types and Conditions

PhiKan 083 undergoes several chemical transformations, as summarized below:

Oxidation Reactions

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Products : Oxidized carbazole derivatives.

-

Conditions : Often performed under controlled pH and temperature settings to avoid over-oxidation .

Reduction Reactions

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Reduced forms of PhiKan 083, altering its redox state.

-

Conditions : Typically carried out in inert solvents (e.g., tetrahydrofuran) under anhydrous conditions .

Substitution Reactions

-

Reagents : Halogenating agents (e.g., bromine, iodine) or nucleophiles (e.g., amines).

-

Products : Modified carbazole derivatives with altered functional groups.

-

Conditions : May involve catalytic metal complexes or high-temperature regimens to facilitate substitution at the 3-position carbazole site .

Covalent Bond Formation

-

Mechanism : PhiKan 083’s methylamine group forms hydrogen bonds with the D228 backbone carbonyl of the Y220C p53 mutant.

-

Outcome : Stabilizes the mutant protein by increasing its half-life from 3.8 to 15.7 minutes at saturating concentrations (Kd ≈ 125–167 μM) .

Data Tables

Structural Insights

-

Crystallographic Data : PhiKan 083 binds to the Y220C p53 cavity, forming van der Waals interactions with residues (V147, L145, F109) and hydrogen bonds with D228. This binding mode differs from other compounds like KG3, which interacts with T150 .

-

Thermal Stability : The compound increases the melting temperature (ΔTm) of Y220C p53 by +1.11°C at 250 μM, enhancing protein stability .

Scaffold Modifications

-

Indole Derivatives : Replacing the carbazole core with indole (e.g., KG6) avoids steric clashes but reduces labeling efficiency compared to carbazole-based compounds .

-

Fluorine Incorporation : Fluorine-substituted analogs enhance binding affinity via multipolar interactions, improving therapeutic potential .

Propiedades

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVUPURFWFRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.